molecular formula C16H26ClNO4 B5207533 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride

Cat. No. B5207533
M. Wt: 331.8 g/mol
InChI Key: GDELMBQBDNIMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.

Mechanism of Action

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the effects of β2-adrenergic receptor activation. β2-adrenergic receptors are found in many tissues, including the lungs, heart, and skeletal muscle. Activation of β2-adrenergic receptors leads to relaxation of smooth muscle, increased heart rate, and increased glucose and fatty acid metabolism. By blocking β2-adrenergic receptor activation, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can reverse these effects.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In studies on asthma and COPD, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, which are commonly used to treat these conditions. In studies on hypertension and heart failure, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease heart rate and cardiac output. In studies on obesity, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease lipolysis and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective β2-adrenergic receptor antagonist, which means it can be used to investigate the specific effects of β2-adrenergic receptor inhibition. One limitation is that it has a relatively short half-life, which means it may need to be administered frequently in experiments. Another limitation is that it can have off-target effects on other adrenergic receptors, which may complicate interpretation of results.

Future Directions

There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. One direction is the development of new β2-adrenergic receptor ligands based on the structure of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. Another direction is the investigation of the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 in combination with other drugs may be investigated to determine if it can enhance their effects or reduce their side effects.

Synthesis Methods

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can be synthesized through a multistep process starting from 2,6-dimethylphenol. The first step involves the conversion of 2,6-dimethylphenol to 4-methoxy-2,6-dimethylphenol using methanol and sulfuric acid. The second step involves the conversion of 4-methoxy-2,6-dimethylphenol to 3-(4-methoxyphenoxy)-2-propanol using propylene oxide and potassium hydroxide. The final step involves the conversion of 3-(4-methoxyphenoxy)-2-propanol to 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride using morpholine and hydrochloric acid.

Scientific Research Applications

1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has been used in studies on asthma, chronic obstructive pulmonary disease (COPD), hypertension, heart failure, and obesity. 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is also used as a reference compound in the development of new β2-adrenergic receptor ligands.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16;/h4-7,12-14,18H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELMBQBDNIMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride

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